molecular formula C13H19Cl2N B1468952 [(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine CAS No. 1341060-86-3

[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine

Cat. No. B1468952
CAS RN: 1341060-86-3
M. Wt: 260.2 g/mol
InChI Key: DQBJPSWWUJRPOL-UHFFFAOYSA-N
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Description

The compound “(2,4-Dichlorophenyl)methylamine” is an organic compound containing an amine group attached to a hexane chain, which is further connected to a phenyl ring substituted with two chlorine atoms. The presence of the amine group and the phenyl ring suggests that this compound might have applications in medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable electrophile. For example, the reaction could involve the nucleophilic substitution of a suitable 2,4-dichlorophenyl compound with hexan-2-ylamine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a hexane chain attached to a phenyl ring via a methylene (-CH2-) group. The phenyl ring would have chlorine atoms attached at the 2 and 4 positions. The amine group (-NH2) would be attached to the hexane chain .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amine group might act as a nucleophile or a base, participating in substitution or elimination reactions. The aromatic ring could undergo electrophilic aromatic substitution, especially at positions ortho and para to the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar amine group and the nonpolar hexane chain suggests that it might have both polar and nonpolar characteristics .

Scientific Research Applications

  • Neurotoxic Metabolite Binding : A study by DeCaprio, Olajos, and Weber (1982) discussed the formation of substituted pyrrole adducts through the reaction of γ-diketones with primary amines. This research could be related to the neurotoxic effects of industrial solvents and their metabolites, providing insight into the chemical interactions at a molecular level (DeCaprio, Olajos, & Weber, 1982).

  • Oligomerization of Ethene : Höhne et al. (2017) explored the use of different N,N-bis[chloro(aryl)phosphino]amines as ligands in the chromium-catalyzed oligomerization of ethene. This process led to highly selective trimerization systems, which could be crucial in industrial applications for producing specific compounds (Höhne et al., 2017).

  • Ring-Fission Reaction : Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with other compounds, which led to various products including N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine. Their findings contribute to the understanding of chemical reactions involving ring fission and bond cleavage (Jäger et al., 2002).

  • Chemoselective Alkene Hydrocarboxylation Initiators : A study by Dyer, Fawcett, and Hanton (2005) focused on diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes. These complexes were used as initiators for chemoselective alkene hydrocarboxylation, which is significant for synthesizing specific organic compounds (Dyer, Fawcett, & Hanton, 2005).

  • Aryl-Cl Activation and Hydrosilane Polymerization Catalysts : Deeken et al. (2006) synthesized various aminopyridinato complexes and tested their efficacy as catalysts for Suzuki cross-coupling and hydrosilane polymerization. Their work contributes to the field of catalyst development for organic reactions (Deeken et al., 2006).

  • Preparation of Resin Anchorage of Fmoc Amino Acid : Research by Rene and Badet (1994) described the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate for anchoring the first amino acid on amine-functionalized polymers. This is important for peptide synthesis and related biochemical research (Rene & Badet, 1994).

These studies highlight the diverse applications of (2,4-Dichlorophenyl)methylamine in scientific research, ranging from understanding neurotoxicity to advancing chemical synthesis techniques.

Mechanism of Action

The mechanism of action of this compound would depend on its application. If it’s used as a drug, the amine group and the aromatic ring could interact with biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with amine groups can be irritants and may be harmful if ingested or inhaled. The presence of chlorine atoms could potentially make the compound more toxic .

Future Directions

The future research directions for this compound could involve studying its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2N/c1-3-4-5-10(2)16-9-11-6-7-12(14)8-13(11)15/h6-8,10,16H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBJPSWWUJRPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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